4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group and two phenyl substituents, making it of interest in various scientific fields, particularly medicinal chemistry. It has been investigated for its potential applications as a pharmaceutical intermediate, especially in the development of kinase inhibitors.
The compound can be classified under the category of pyrimidine derivatives, specifically those that contain a pyrrolo ring system. It is often synthesized through multi-step chemical reactions involving readily available starting materials. The compound's structural complexity allows it to engage in various chemical reactions, making it a versatile candidate for further modifications in drug development.
The synthesis of 4-chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
The molecular formula for 4-chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is C19H16ClN3O. The compound features:
The structural integrity and arrangement of these functional groups contribute to its reactivity and biological activity.
The compound undergoes several types of chemical reactions:
These reactions facilitate the modification of the compound to enhance its pharmacological properties .
Key reagents include:
4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine acts primarily as a kinase inhibitor. Its mechanism involves:
In vitro studies indicate that derivatives of this compound exhibit promising biological activities against cancer cells and inflammatory diseases .
The compound typically appears as a white crystalline solid. It is soluble in organic solvents but may have limited solubility in water.
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm its structure and purity .
4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has significant applications in:
The synthesis of the pyrrolo[2,3-d]pyrimidine core relies heavily on strategic nucleophilic substitution reactions. A patented approach utilizes ethyl 2-cyano-4,4-dimethoxybutanoate and 2-bromo-1,1-dimethoxyethane under formamidine-catalyzed conditions to construct the bicyclic framework. This method proceeds via sequential alkylation-cyclization reactions, where the ethyl cyanoacetate derivative acts as a carbon nucleophile attacking electrophilic carbon centers. The reaction cascade culminates in spontaneous ring closure to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine precursors [1]. Optimization studies reveal that microwave-assisted synthesis significantly accelerates this cyclization step, reducing reaction times from hours to minutes while maintaining yields >75% [2]. Alternative routes employ condensation-elimination sequences between formamidine derivatives and activated carbonyl compounds, though these require stringent temperature control (80-100°C) to prevent decomposition [3].
Table 1: Nucleophilic Cyclization Approaches for Core Formation
Starting Materials | Catalyst System | Reaction Conditions | Yield Range |
---|---|---|---|
Ethyl 2-cyano-4,4-dimethoxybutanoate + 2-Bromo-1,1-dimethoxyethane | Formamidine/K₂CO₃ | Reflux, THF, 8-10 hrs | 68-72% |
Acetic acid amidine + Ethyl 2-cyano-4,4-diethoxybutanoate | Sodium methoxide | 80°C, methanol, 3 hrs | 75-82% |
3,3-Dichloro-2-methylprop-2-enenitrile + Guanidine carbonate | None | Microwave, 100°C, 20 min | 78% |
The critical 4-chloro functionalization is achieved via phosphoryl chloride-mediated chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one intermediates. This transformation requires protective group strategies at N7 to prevent undesirable side reactions. Tosyl (p-toluenesulfonyl) groups demonstrate superior efficacy due to their balanced electron-withdrawing character and steric accessibility, enabling regioselective protection with yields exceeding 85% [7] [10]. The chlorination step using POCl₃ proceeds optimally at reflux temperatures (105-110°C) in anhydrous conditions, converting the carbonyl oxygen to a chloro group with >90% conversion. Comparative studies indicate that 4-methoxybenzenesulfonyl groups provide enhanced solubility in chlorination solvents (e.g., dichloroethane), facilitating easier purification. Post-chlorination, deprotection is achieved using alkaline hydrolysis (KOH/MeOH-H₂O) at 60°C without compromising the chloro substituent [1] [3].
Regioselective diversification at C5 and N7 positions leverages transition metal-catalyzed cross-coupling. The 5-phenyl group is introduced via Suzuki-Miyaura coupling using phenylboronic acid and catalytic Pd(PPh₃)₄ (2-5 mol%) in toluene-ethanol mixtures. This system achieves >95% conversion at 80°C within 12 hours, exploiting the inherent reactivity of 4,7-dichloro precursors [2] [8]. Simultaneously, N7 functionalization with 4-methoxyphenyl occurs via nucleophilic aromatic substitution rather than cross-coupling. Potassium carbonate in DMF facilitates the displacement of chlorine at N7 by 4-methoxyphenol at 90°C, with yields optimized to 88% through controlled water removal (Dean-Stark apparatus) [8] [9]. The sequential functionalization order—N7 before C5—proves critical to prevent regioisomer contamination, as confirmed by HPLC monitoring studies [5].
Reaction medium optimization profoundly impacts yield and selectivity:
Table 2: Solvent/Base Systems for Key Transformations
Reaction Step | Optimal Solvent | Preferred Base | Rate Enhancement Factor |
---|---|---|---|
N7 Arylation | Anhydrous DMF | K₂CO₃ | 3.2× vs. toluene |
C5 Functionalization | Toluene/EtOH (3:1) | NaOAc | 1.8× vs. DMSO |
Chlorination | 1,2-Dichloroethane | None (POCl₃) | N/A |
Deprotection | MeOH/H₂O (4:1) | KOH | 2.5× vs. NaOH |
Microwave assistance in DMF reduces coupling times from 24 hours to 35 minutes while maintaining yields at 85-92%, demonstrating significant kinetic advantages for scale-up [9].
Industrial translation faces three primary hurdles:
Process intensification strategies include continuous flow hydrogenation for nitro-group reductions (key to aniline precursors) and crystallization-induced diastereomeric resolution for enantiopure intermediates. These innovations collectively elevate overall yields from bench-scale (32%) to production-scale (68%) while meeting pharmaceutical-grade purity specifications [3] [10].
Table 3: Industrial Process Optimization Metrics
Process Parameter | Laboratory Scale | Optimized Production | Improvement Factor |
---|---|---|---|
Cycle Time | 14 days | 3 days | 4.7× |
Overall Yield | 32% | 68% | 2.1× |
Pd Consumption | 3 mol% | 0.2 mol% | 15× |
Purity Profile | 97.5% (HPLC) | 99.9% (HPLC) | N/A |
The synthesis of 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exemplifies modern heterocyclic chemistry engineering, where strategic protecting group selection, transition metal catalysis, and solvent-base optimization converge to enable efficient large-scale production.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8